

# Mag-Fura-2 Tetrapotassium Salt: A Technical Guide to Solubility, Stability, and Application

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## Compound of Interest

Compound Name: Mag-Fura-2 (tetrapotassium)

Cat. No.: B15140660

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This in-depth technical guide provides comprehensive information on the core properties of Mag-Fura-2 tetrapotassium salt, a crucial fluorescent indicator for measuring intracellular magnesium and high concentrations of calcium. This document details its solubility and stability characteristics, provides experimental protocols for its use, and visualizes key experimental workflows and principles through diagrams.

## Core Properties of Mag-Fura-2 Tetrapotassium Salt

Mag-Fura-2 is a UV-excitable, ratiometric fluorescent indicator. Upon binding with magnesium (or calcium), its excitation wavelength undergoes a blue shift from approximately 369 nm to 330 nm, while the emission maximum remains around 511 nm.<sup>[1][2]</sup> This ratiometric property is advantageous as it minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness, leading to more accurate and reproducible measurements of intracellular ion concentrations.<sup>[3]</sup>

## Physicochemical and Spectroscopic Data

The fundamental properties of Mag-Fura-2 tetrapotassium salt are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>18</sub> H <sub>10</sub> K <sub>4</sub> N <sub>2</sub> O <sub>11</sub>	[1][4][5]
Molecular Weight	~587 g/mol	[4][5]
Appearance	Light yellow solid	[1][4]
Excitation Wavelength (Mg <sup>2+</sup> -free)	~369 nm	[1][2][4]
Excitation Wavelength (Mg <sup>2+</sup> -bound)	~330 nm	[2][4]
Emission Wavelength	~511 nm	[1][2]
Dissociation Constant (Kd) for Mg <sup>2+</sup>	1.9 mM	[1][2][4]

## Solubility

Mag-Fura-2 tetrapotassium salt is soluble in water, particularly at a pH greater than 6.[1][4] While specific quantitative solubility data (e.g., mg/mL) is not readily available in published literature, practical guidance for preparing stock solutions is provided by manufacturers. The following table offers a guide for reconstituting the salt in water to achieve common concentrations.

Mass of Mag-Fura-2	Volume of Water for 1 mM	Volume of Water for 5 mM	Volume of Water for 10 mM
0.1 mg	170.45 µL	34.09 µL	17.05 µL
0.5 mg	852.25 µL	170.45 µL	85.23 µL
1 mg	1.705 mL	340.9 µL	170.45 µL
5 mg	8.523 mL	1.705 mL	852.25 µL
10 mg	17.045 mL	3.409 mL	1.705 mL

Data derived from manufacturer's guidelines.

## Stability and Storage

Proper storage and handling are critical to maintain the integrity and performance of Mag-Fura-2 tetrapotassium salt.

Form	Storage Condition	Stability
Solid	Store at -20°C, desiccated and protected from light.[1][2][4][6]	Stable for at least 12 months from the date of receipt.[2]
Stock Solutions (in water or aqueous buffer)	Store frozen ( $\leq -20^{\circ}\text{C}$ ) and protected from light.[7]	Stable for at least six months.[1][7]

It is recommended to prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles. While most products are stable at room temperature for short periods, it is advisable to perform a small-scale positive control experiment if the product has been accidentally left out.[4]

## Experimental Protocols

As a salt form, Mag-Fura-2 tetrapotassium salt is membrane-impermeant and therefore requires direct introduction into the cytoplasm. The most common methods are microinjection and scrape loading.

### Protocol 1: Microinjection

This protocol is adapted from general procedures for loading salt-form fluorescent indicators into cells.

Materials:

- Mag-Fura-2 tetrapotassium salt
- High-purity water or appropriate intracellular buffer (e.g., KCl-based)
- Microinjection system (micromanipulator, injector, and microscope)
- Glass micropipettes

**Procedure:**

- **Prepare Injection Solution:** Dissolve Mag-Fura-2 tetrapotassium salt in the chosen injection buffer to a final concentration of 1-10 mM. Ensure the pH is compatible with cell viability (typically pH 7.2-7.4).
- **Load Micropipette:** Back-fill a clean glass micropipette with the Mag-Fura-2 solution.
- **Cell Preparation:** Plate cells on a glass-bottom dish or coverslip to allow for visualization on the microscope.
- **Microinjection:** Under microscopic guidance, carefully insert the micropipette into the cytoplasm of the target cell.
- **Injection:** Apply a small, brief pressure pulse to inject a minimal volume of the Mag-Fura-2 solution (typically <10% of the cell volume).
- **Recovery:** Allow the injected cells to recover for at least 30 minutes before proceeding with fluorescence measurements.

## Protocol 2: Scrape Loading

Scrape loading is a method for loading a large number of adherent cells simultaneously.

**Materials:**

- Mag-Fura-2 tetrapotassium salt
- Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
- Cell scraper or rubber policeman
- Petri dish with a confluent monolayer of adherent cells

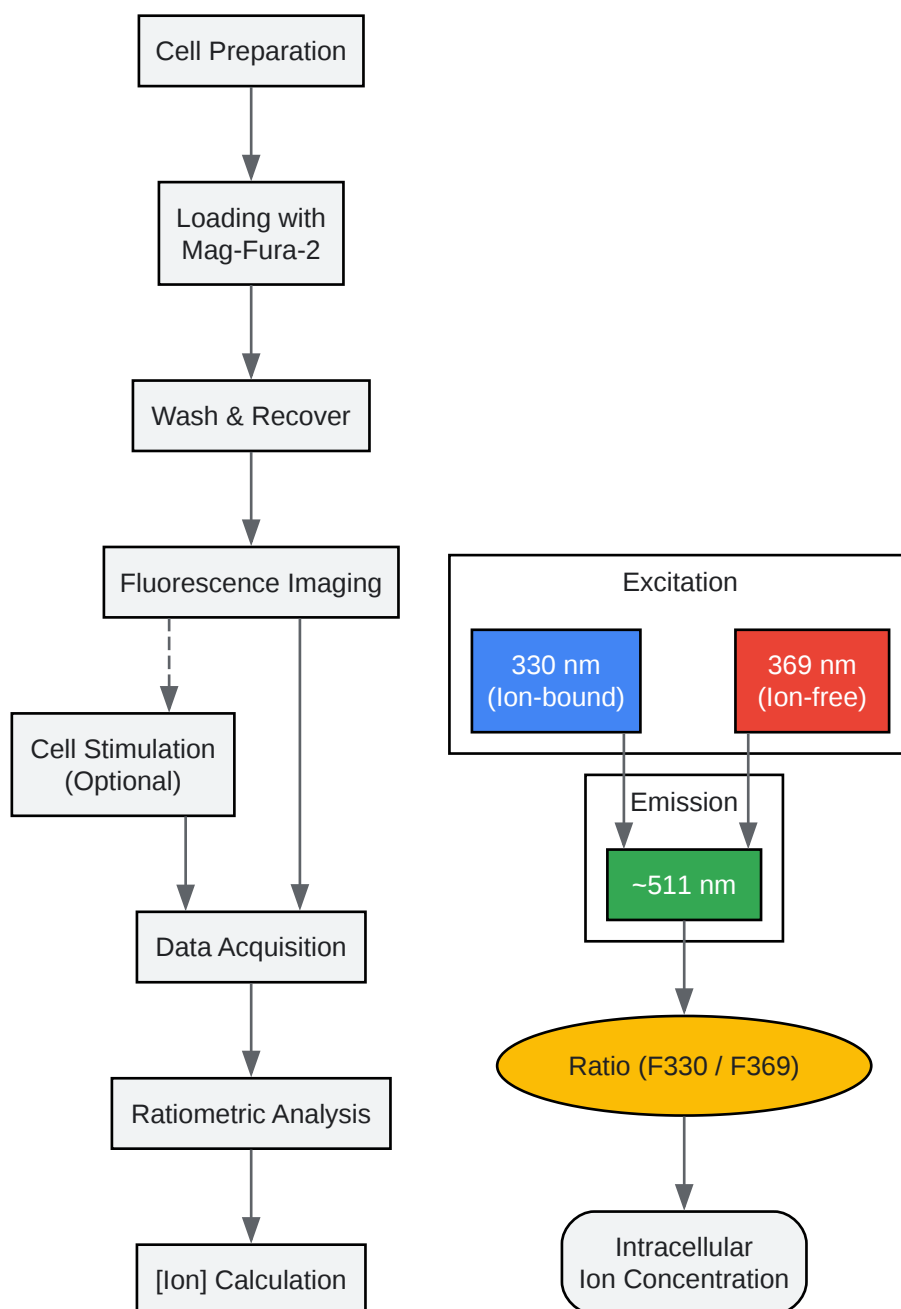
**Procedure:**

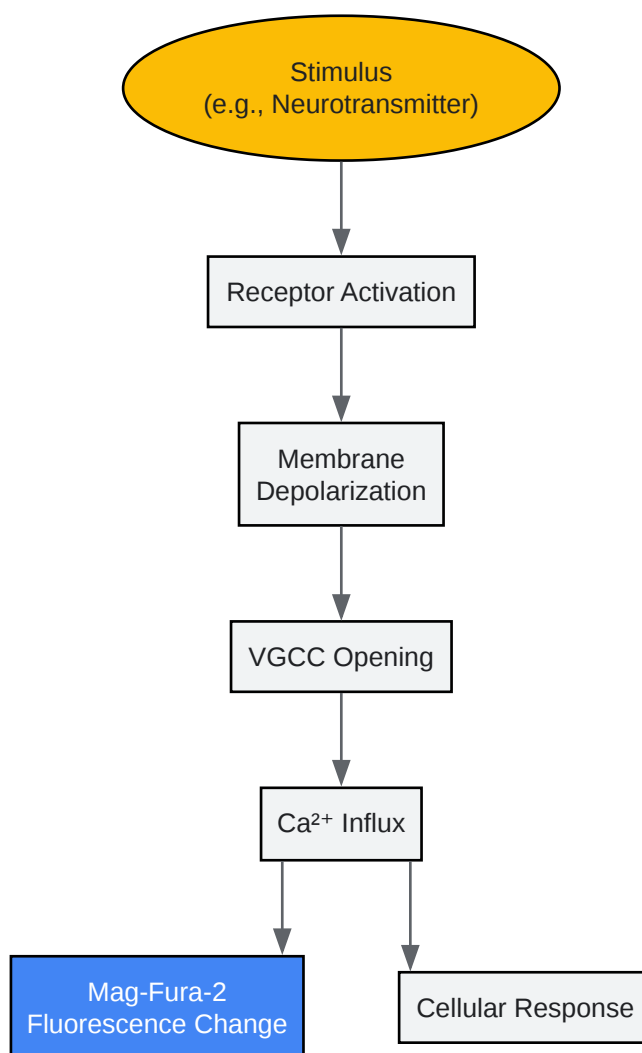
- **Prepare Loading Solution:** Prepare a solution of Mag-Fura-2 tetrapotassium salt in a physiological buffer at a concentration of 1-5 mM.

- **Cell Preparation:** Wash the confluent cell monolayer twice with the physiological buffer.
- **Loading:** Remove the buffer and add a small volume of the Mag-Fura-2 loading solution to the dish, just enough to cover the cell monolayer.
- **Scraping:** Gently scrape a portion of the cells off the dish using a sterile cell scraper. The mechanical disruption of the cell membrane at the scrape line allows the dye to enter the adjacent, still-adherent cells.
- **Incubation:** Incubate the cells with the loading solution for 1-5 minutes at room temperature.
- **Washing:** Gently wash the cells three to four times with the physiological buffer to remove extracellular dye and cell debris.
- **Recovery:** Allow the cells to recover for 30-60 minutes before imaging.

## Intracellular Ion Measurement Workflow

The general workflow for measuring intracellular magnesium or calcium concentrations using Mag-Fura-2 is outlined below.





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